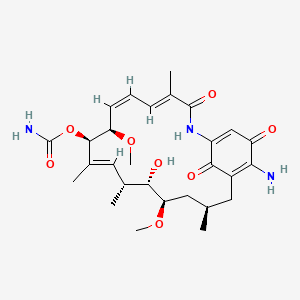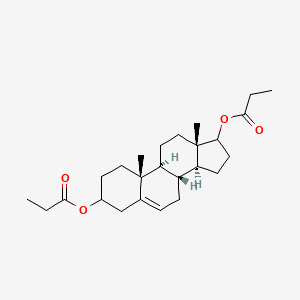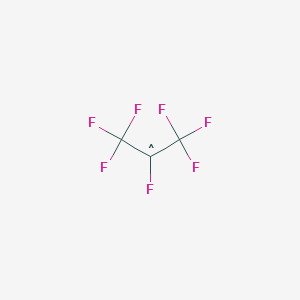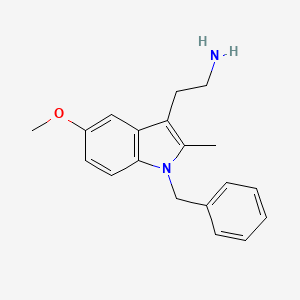
17-Aminodemethoxygeldanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Aminodemethoxygeldanamycin is a derivative of geldanamycin, an ansamycin antibiotic. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. It is known for its ability to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Aminodemethoxygeldanamycin typically involves the modification of geldanamycinThis process often requires specific reagents and conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) and subsequent amination using ammonia or amine derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, the bacterium that produces geldanamycin. The fermentation broth is then subjected to extraction and purification processes to isolate geldanamycin, which is subsequently chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 17-Aminodemethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone.
Substitution: Amino groups can be introduced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Amination reactions often use ammonia or primary amines under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to produce compounds with different biological activities .
Scientific Research Applications
17-Aminodemethoxygeldanamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinone derivatives.
Biology: The compound is utilized to investigate the role of HSP90 in cellular processes.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of oncogenic proteins.
Industry: The compound is explored for its potential in developing new therapeutic agents and as a tool in drug discovery
Mechanism of Action
17-Aminodemethoxygeldanamycin exerts its effects primarily by inhibiting HSP90. HSP90 is a molecular chaperone that assists in the proper folding, stability, and function of many proteins, including those involved in cancer cell growth and survival. By binding to the ATP-binding domain of HSP90, this compound disrupts its chaperone function, leading to the degradation of client proteins and inhibition of tumor growth .
Comparison with Similar Compounds
17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another derivative of geldanamycin, known for its anticancer properties.
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble analogue with similar HSP90 inhibitory activity.
Uniqueness: 17-Aminodemethoxygeldanamycin is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike its analogues, it has shown different efficacy profiles in various cancer cell lines, making it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C28H39N3O8 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16-,21-,22-,24+,26-/m1/s1 |
InChI Key |
XYFFWTYOFPSZRM-NBTLBREFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10858217.png)
![6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858236.png)

![2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine](/img/structure/B10858245.png)


![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)

![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)


![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
